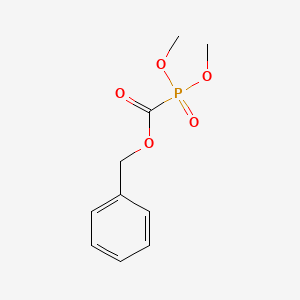![molecular formula C11H16N2O4S B8741149 methyl 4-[(dimethylsulfamoylamino)methyl]benzoate](/img/structure/B8741149.png)
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate
Descripción general
Descripción
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(dimethylsulfamoylamino)methyl]benzoate typically involves the reaction of 4-(dimethylamino)benzoic acid with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-[(dimethylsulfamoylamino)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methyl 4-({[(methylamino)sulfonyl]amino}methyl)benzoate: Contains a methylamino group instead of a dimethylamino group, affecting its solubility and reactivity.
Sulfometuron-methyl: A sulfonylurea herbicide with a similar sulfonyl group but different overall structure and applications.
Uniqueness
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O4S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate |
InChI |
InChI=1S/C11H16N2O4S/c1-13(2)18(15,16)12-8-9-4-6-10(7-5-9)11(14)17-3/h4-7,12H,8H2,1-3H3 |
Clave InChI |
HWUGQTYUNAZLEW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)NCC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8741072.png)
![1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone](/img/structure/B8741075.png)
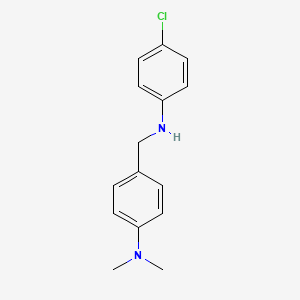
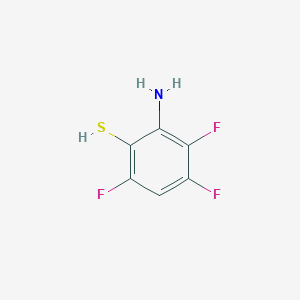
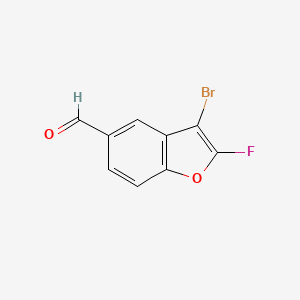
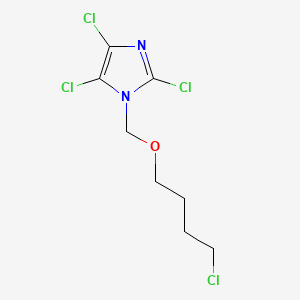
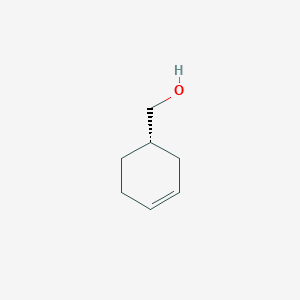
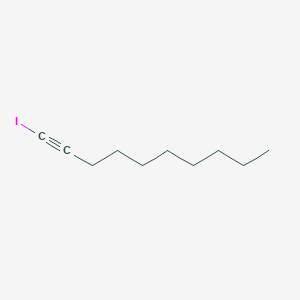
![1-(4-Methoxyphenyl)-2-[(phenylmethyl)amino]ethanol](/img/structure/B8741146.png)
amine](/img/structure/B8741159.png)
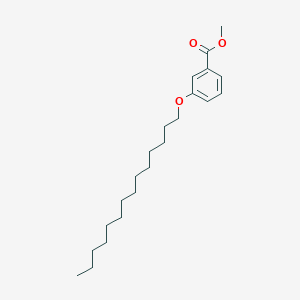
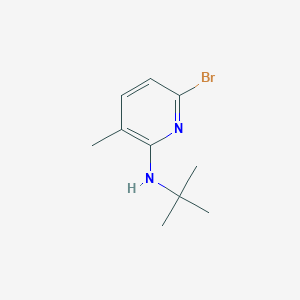
![3-[5-(2-Piperidin-1-yl-ethoxy)-1H-indol-2-yl]-1H-quinolin-2-one](/img/structure/B8741175.png)
